molecular formula C12H18ClN3O3S B2488576 4-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034632-95-4

4-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2488576
CAS No.: 2034632-95-4
M. Wt: 319.8
InChI Key: PMJXKEWONKHUOE-UHFFFAOYSA-N
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Description

4-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide is a useful research compound. Its molecular formula is C12H18ClN3O3S and its molecular weight is 319.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Complexation with Metal Ions

Tosylated aminopyridines, including derivatives structurally similar to the specified compound, have been synthesized and complexed with Ni(II) and Fe(II) ions. These complexes were characterized using various spectroscopic techniques, indicating that the sulfonamide derivative acts as a neutral ligand towards these metals. Such complexation can enhance the biological and catalytic potential of these ligands in pharmaceutical and chemical industries (Orie et al., 2021).

Antibacterial and Antifungal Activity

Several studies have synthesized novel sulfonamide derivatives with potential antibacterial and antifungal activities. These compounds have shown significant activity against various bacterial and fungal strains, suggesting their potential application as new therapeutic agents. For example, new sulfonamides synthesized from Ampyrone demonstrated significant antimicrobial activities (Badgujar et al., 2018). Similarly, novel sulfonamide isoxazolo[5,4-b]pyridines exhibited antimicrobial activity towards Pseudomonas aeruginosa and Escherichia coli, indicating their potential as antibacterial agents (Poręba et al., 2015).

Anticancer Activity

Compounds bearing the sulfonamide fragment have been synthesized and evaluated for their anticancer activity. For instance, novel pyridin-N-ethyl-N-methylbenzenesulfonamides were synthesized and showed efficient anticancer and antimicrobial activities, demonstrating their potential as dual-function therapeutic agents (Debbabi et al., 2017). Additionally, certain sulfonamide derivatives have been found to activate pro-apoptotic genes via p38/ERK phosphorylation in cancer cells, highlighting a possible mechanism through which these compounds exert their anticancer effects (Cumaoğlu et al., 2015).

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . The specific nature of these interactions and the resulting changes are areas of ongoing research.

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions.

This highlights the vast potential for future studies to uncover the therapeutic potential of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the specific conditions under which it is handled. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound could involve exploring its potential uses in medicine or other fields, studying its reactivity to develop new synthetic methods, or investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

4-(3-chloropyridin-4-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O3S/c1-15(2)20(17,18)16-7-4-10(5-8-16)19-12-3-6-14-9-11(12)13/h3,6,9-10H,4-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJXKEWONKHUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.